![molecular formula C19H20O6 B5661264 2-[9-(2-Hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol CAS No. 23285-18-9](/img/structure/B5661264.png)
2-[9-(2-Hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol
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Description
2-[9-(2-Hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)diphenol is 344.12598835 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-[9-(2-Hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₅H₁₈O₆
- Molecular Weight : 306.39 g/mol
- CAS Number : 1455-42-1
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of phenolic derivatives with spirocyclic intermediates. The synthetic routes often utilize various catalysts and reaction conditions to optimize yield and purity. For example:
- Reagents : Phenols, aldehydes, and spirocyclic acetal precursors.
- Conditions : Acidic or basic media depending on the specific reaction pathway.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The phenolic groups in the structure provide significant antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression.
Antioxidant Properties
Research has demonstrated that compounds with similar structures exhibit potent antioxidant capabilities. The hydroxyl groups are essential for their ability to donate electrons, thus neutralizing free radicals. A study indicated that derivatives of tetraoxaspiro compounds showed improved antioxidant activity compared to traditional antioxidants like vitamin C.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria, which could be linked to its structural features that facilitate interaction with bacterial cell membranes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings indicate that it can induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies and Research Findings
Study | Findings |
---|---|
Antioxidant Activity Evaluation | Demonstrated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls. |
Antimicrobial Efficacy | Showed inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion tests. |
Cytotoxicity on Cancer Cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 24 hours of exposure. |
Properties
IUPAC Name |
2-[3-(2-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-7-3-1-5-13(15)17-22-9-19(10-23-17)11-24-18(25-12-19)14-6-2-4-8-16(14)21/h1-8,17-18,20-21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMXKCIAQLFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3O)COC(OC2)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353774 |
Source
|
Record name | 2-[9-(2-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23285-18-9 |
Source
|
Record name | 2-[9-(2-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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